Dl-2-isopropylserine
Overview
Description
Dl-2-isopropylserine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. The compound is known for its unique structure, which includes an isopropyl group attached to the serine backbone. This modification imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dl-2-isopropylserine can be synthesized through several methods, including the reaction of serine with isopropyl halides under basic conditions. The process typically involves the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Dl-2-isopropylserine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine backbone can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amino alcohols, which may have different biological activities.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amino alcohols.
Scientific Research Applications
Dl-2-isopropylserine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: this compound is studied for its role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine: Research into this compound’s potential therapeutic effects is ongoing. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dl-2-isopropylserine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
L-serine: A naturally occurring amino acid with a similar structure but without the isopropyl group.
D-serine: The enantiomer of L-serine, which has different biological activities.
2-aminoisobutyric acid: Another amino acid derivative with a similar isopropyl group but different overall structure.
Uniqueness: Dl-2-isopropylserine’s uniqueness lies in its isopropyl group, which imparts distinct chemical and physical properties This modification allows the compound to participate in unique chemical reactions and interact with biological targets in ways that other similar compounds cannot
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)6(7,3-8)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSAGIKKRDGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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